molecular formula C18H26N2O3 B6110560 [2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone

[2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone

Cat. No.: B6110560
M. Wt: 318.4 g/mol
InChI Key: NBUSFVAVSYCKBU-UHFFFAOYSA-N
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Description

[2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a morpholine ring, a cyclohexylmethyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the cyclohexylmethyl group. The final step involves the coupling of the methoxypyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [Cyclohexylmethyl]-(2-morpholin-4-yl)ethanamine
  • [Cyclohexylmethyl]-(2-morpholin-4-yl)ethylamine dihydrochloride

Uniqueness

Compared to similar compounds, [2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone stands out due to the presence of the methoxypyridine moiety. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(cyclohexylmethyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-17-16(8-5-9-19-17)18(21)20-10-11-23-15(13-20)12-14-6-3-2-4-7-14/h5,8-9,14-15H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSFVAVSYCKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCOC(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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